molecular formula C11H9NO3S B7946236 5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B7946236
M. Wt: 235.26 g/mol
InChI Key: VRUKGUBMRBLJJW-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a chemical compound based on the versatile thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure recognized for its significant potential in medicinal chemistry research . This scaffold is known to exhibit a wide range of biological activities, making its derivatives valuable tools for investigating new therapeutic agents . Researchers are particularly interested in TZD derivatives for their potential applications in several areas. Firstly, they are investigated as antimicrobial agents, with studies suggesting their mechanism of action may involve inhibiting bacterial cytoplasmic Mur ligases, which are essential enzymes for bacterial cell wall synthesis . Secondly, TZD analogues demonstrate antioxidant properties, which are attributed to their ability to scavenge reactive oxygen species (ROS) . Furthermore, the TZD core is historically significant in antidiabetic research. Compounds like pioglitazone and rosiglitazone are classic TZD drugs that act by activating the PPAR-γ receptor, a pathway that improves insulin sensitivity . The 5-benzylidene substitution on the TZD core, as seen in this compound, is a common modification explored to enhance biological activity and selectivity . The specific 4-methoxyphenyl group at the 5th position is designed to optimize the compound's properties for research into these mechanisms . This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUKGUBMRBLJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101241062
Record name 5-(4-Methoxybenzylidene)-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6320-51-0
Record name 5-(4-Methoxybenzylidene)-thiazolidine-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6320-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methoxybenzylidene)-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the condensation of 4-methoxybenzaldehyde and thiazolidine-2,4-dione (TZD) under acidic or basic conditions. Piperidine or ammonium acetate catalyzes the reaction in ethanol or toluene at 70–90°C for 6–24 hours. The mechanism involves:

  • Aldehyde activation : Protonation of the aldehyde enhances electrophilicity.

  • Nucleophilic attack : The methylene carbon of TZD attacks the carbonyl carbon of 4-methoxybenzaldehyde.

  • Dehydration : Elimination of water forms the exocyclic double bond.

Optimization Parameters

ParameterOptimal ValueImpact on Yield
Molar ratio (TZD:aldehyde)1:1.2Maximizes conversion
CatalystPiperidine (0.2 eq)Reduces reaction time
SolventEthanolImproves solubility
Temperature80°CBalances kinetics and side reactions
Reaction time8–12 hoursEnsures completion

Yields typically range from 70–85% under these conditions.

Microwave-Assisted Synthesis

Accelerated Reaction Protocols

Microwave irradiation reduces reaction times from hours to minutes. A study using urea-acetic acid as a catalyst achieved 92% yield in 10–15 minutes at 300W. Key advantages include:

  • Energy efficiency : 50–70% reduction in energy consumption.

  • Stereoselectivity : Exclusive formation of the Z-isomer due to controlled heating.

Comparative Performance

MethodTime (min)Yield (%)Isomeric Purity
Conventional480–72078Z:E = 95:5
Microwave10–1592Z:E = 99:1

Green Chemistry Approaches

Deep Eutectic Solvents (DES)

DES composed of choline chloride and urea (2:1 molar ratio) act as dual solvents and catalysts. This method achieves 85–90% yield at 60°C in 4 hours, eliminating toxic organic solvents.

Aqueous Phase Synthesis

A water-based protocol using β-cyclodextrin as a supramolecular catalyst yields 82% product. This approach minimizes waste and aligns with green chemistry principles.

Industrial-Scale Production

Continuous Flow Systems

Automated reactors with in-line analytics ensure consistent quality:

  • Residence time : 30–45 minutes.

  • Throughput : 50–100 kg/day.

  • Purity : ≥99% (HPLC).

Purification Techniques

  • Crystallization : Ethanol/water mixtures (3:1) yield needle-shaped crystals.

  • Chromatography : Silica gel column chromatography (hexane:ethyl acetate, 7:3) removes byproducts.

Stereochemical Control and Characterization

Z-Isomer Dominance

The Z-configuration is thermodynamically favored due to intramolecular hydrogen bonding between the methoxy group and thiazolidinedione carbonyl. X-ray crystallography confirms this geometry.

Spectroscopic Validation

  • ¹H NMR : Benzylidene proton (δ 7.2–7.5 ppm), methoxy group (δ 3.8–3.9 ppm).

  • IR : C=O stretches at 1735 cm⁻¹ (thiazolidinedione) and 1680 cm⁻¹ (exocyclic double bond).

  • HRMS : m/z 249.29 [M+H]⁺.

Challenges and Solutions

Byproduct Formation

  • Issue : Oxidative byproducts (e.g., sulfoxides) form at elevated temperatures.

  • Solution : Use nitrogen atmosphere and antioxidants (0.1% BHT).

Scale-Up Limitations

  • Issue : Reduced yield at >10 kg batches due to heat transfer inefficiencies.

  • Solution : Switch from batch to continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinediones depending on the reagents used.

Scientific Research Applications

Chemistry

5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations including oxidation and reduction reactions.

Type of Reaction Common Reagents Major Products Formed
OxidationHydrogen peroxideSulfoxides and sulfones
ReductionSodium borohydrideThiazolidine derivatives
SubstitutionHalogenating agentsSubstituted thiazolidinediones

Biology

This compound is studied for its potential biological activities , particularly its antimicrobial and anticancer properties. Research indicates that it can modulate enzyme activity involved in cell proliferation, suggesting a mechanism for its anticancer effects .

Case Study: Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines. The compound was shown to inhibit cell growth and induce apoptosis through the modulation of specific signaling pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential use in treating diseases such as diabetes and cancer. Its ability to interact with molecular targets involved in metabolic pathways makes it a candidate for drug development.

Case Study: Diabetes Treatment

Research has indicated that derivatives of thiazolidinediones can improve insulin sensitivity. The specific interactions of this compound with PPAR-gamma receptors have been explored to evaluate its efficacy as an antidiabetic agent.

Industrial Applications

In industry, this compound is utilized in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinedione derivatives exhibit diverse pharmacological profiles depending on substituents. Below is a comparative analysis of 5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione with structurally analogous compounds:

Thermodynamic and Pharmacokinetic Properties

  • Solubility :

    • The 4-methoxy derivative’s solubility remains underexplored, but analogues like L-173 (4-chloro) show temperature-dependent solubility (0.05–0.12 mg/mL across 25–37°C) .
    • Cyclodextrin complexes improve solubility for chlorophenyl derivatives by 3–5-fold, suggesting a viable strategy for optimizing the methoxy compound .
  • Anticancer Activity: The methoxy-substituted compound shares structural motifs with PPARγ ligands like ciglitazone and pioglitazone, which inhibit breast cancer proliferation via PPARγ activation . In contrast, 5-[(4-fluorophenyl)methylidene]-3-[(4-iodoanilino)methyl]-1,3-thiazolidine-2,4-dione (I-04) exhibits growth inhibition in plant pollen assays (7.1% inhibition, p<0.05), highlighting substituent-dependent variability .

Key Research Findings

Compound Substituent Key Activity Notable Data Reference
5-[(4-Methoxyphenyl)methylidene]-TZD 4-Methoxybenzylidene Anticancer (PPARγ modulation) Synthesis yield: 71%
L-173 4-Chlorophenyl Antifungal MIC: <1 µg/mL; Solubility: 0.12 mg/mL
5-[(3,4-Dimethoxyphenyl)methylidene] 3,4-Dimethoxybenzyl Hypoglycemic Enhanced insulin sensitivity
Pioglitazone 5-Ethylpyridinyl Antidiabetic, Anticancer FDA-approved for diabetes

Biological Activity

5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, also known as 5-(4-methoxybenzylidene)thiazolidine-2,4-dione, is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its antibacterial, antifungal, and hepatoprotective effects, as well as its potential mechanisms of action.

  • Molecular Formula : C11_{11}H9_9N2_2O3_3S
  • Molecular Weight : 235.26 g/mol
  • IUPAC Name : (5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of thiazolidinone derivatives. For instance:

  • Compounds related to this compound exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. In particular, modifications in the benzylidene fragment were found to enhance antibacterial efficacy. One study reported a minimum inhibitory concentration (MIC) of 0.5 µg/mL against S. aureus for a closely related compound .

Antifungal Activity

Thiazolidinone compounds have also shown antifungal properties:

  • Specific derivatives demonstrated effective inhibition against Candida albicans biofilm formation. The biofilm metabolic activity was significantly reduced at sub-MIC concentrations . The structure–activity relationship indicated that the presence of a methoxy group at the para position of the benzene ring enhanced antifungal activity.

Hepatoprotective Effects

The hepatoprotective potential of this compound has been evaluated in animal models:

  • A study involving BALB/c mice indicated that this compound effectively protected against Concanavalin A (ConA)-induced acute liver injury. Histopathological evaluations confirmed its protective effects on liver tissues . The hepatoprotective mechanism is believed to involve modulation of oxidative stress and inflammatory pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Biofilm Formation : The compound interferes with bacterial biofilm formation by inhibiting key regulatory proteins such as YycG histidine kinase in S. epidermidis .
  • Antioxidant Properties : Its ability to reduce oxidative stress contributes to its hepatoprotective effects by scavenging free radicals and enhancing antioxidant enzyme activities.
  • Modulation of Signaling Pathways : The compound may alter various signaling pathways involved in inflammation and cell survival, contributing to its therapeutic effects in liver protection.

Case Studies and Research Findings

StudyFindings
Demonstrated significant antibacterial activity against S. aureus with MIC values as low as 0.5 µg/mL.
Showed effective inhibition of C. albicans biofilm formation at sub-MIC levels; structure–activity relationship highlighted importance of substituents on efficacy.
Confirmed hepatoprotective effects in BALB/c mice against ConA-induced liver injury with positive histopathological outcomes.

Q & A

Basic: What is the synthetic route for 5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, and what are the critical reaction parameters?

The compound is typically synthesized via a condensation-cyclization strategy. A Schiff base intermediate is formed by reacting 4-methoxybenzaldehyde with thiazolidine-2,4-dione under acidic conditions (e.g., acetic acid or HCl). Cyclization is achieved through refluxing in ethanol or toluene. Critical parameters include:

  • Stoichiometric control of reactants to minimize byproducts.
  • Reaction time and temperature (e.g., 12–24 hours at 80–100°C) to ensure complete cyclization.
  • Purification via recrystallization or column chromatography to isolate the product .

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry.
  • X-ray crystallography for absolute configuration determination and crystal packing analysis (e.g., C–H···O hydrogen bonding networks) .
  • Mass spectrometry (ESI-TOF) for molecular weight validation.
  • IR spectroscopy to identify carbonyl (C=O, ~1750 cm⁻¹) and thiazolidinedione ring vibrations .

Basic: What safety protocols are recommended for handling this compound?

While toxicity data are limited, general precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Disposal : Incinerate via licensed hazardous waste facilities; avoid sewer disposal .

Advanced: How can molecular docking studies predict the biological activity of this compound?

Computational workflows involve:

  • Ligand preparation : Energy minimization of the compound using tools like Schrödinger’s Maestro .
  • Target selection : Docking into receptors (e.g., PPAR-γ for antidiabetic activity) using Glide or AutoDock.
  • Scoring : Binding affinity analysis (e.g., ΔG values) to prioritize derivatives for synthesis .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Contradictions (e.g., varying IC50 values) may arise from:

  • Assay conditions : Differences in cell lines, incubation times, or solvent polarity.
  • Structural analogs : Compare activity of derivatives (e.g., 3-bromo vs. 3-fluoro substitutions) .
  • Meta-analysis : Cross-reference datasets from multiple studies to identify consensus trends .

Advanced: What structural insights are provided by X-ray crystallography?

Crystal structure analysis (e.g., CCDC 2052385) reveals:

  • Planarity : The thiazolidinedione ring and methoxyphenyl group adopt a near-coplanar conformation, enhancing π-π stacking with biological targets.
  • Hydrogen bonding : Stabilization via C–H···O interactions between the carbonyl group and adjacent molecules .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

SAR strategies include:

  • Substituent variation : Replace the 4-methoxyphenyl group with halogenated or heteroaromatic moieties (e.g., pyridinyl) to enhance binding .
  • Hybridization : Fuse with chromone or pyrazole scaffolds to improve antimicrobial or antiproliferative activity .

Basic: What in vitro assays are used to screen for biological activity?

Common assays:

  • Antimicrobial : Broth microdilution against S. aureus or C. albicans .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7).
  • Enzyme inhibition : PPAR-γ or α-glucosidase inhibition assays .

Advanced: How can synthetic yields be improved for large-scale applications?

Optimization strategies:

  • Catalysis : Use p-toluenesulfonic acid (PTSA) or microwave-assisted synthesis to reduce reaction time.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Advanced: What role does the methoxy group play in reactivity and bioactivity?

The 4-methoxy group:

  • Electron donation : Enhances electrophilicity of the methylidene carbon, aiding nucleophilic attack in cyclization .
  • Bioactivity : Increases lipophilicity, improving membrane permeability and interaction with hydrophobic enzyme pockets .

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